N,N'-bis(4-fluorophenyl)pentanediamide
Description
N,N'-bis(4-fluorophenyl)pentanediamide is a diamide derivative featuring a pentanedioic acid backbone flanked by two 4-fluorophenyl groups. Structural confirmation typically relies on ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, as seen in related bis-phenyl diamides . The fluorine substituents likely enhance metabolic stability and influence intermolecular interactions, making this compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H16F2N2O2 |
|---|---|
Molecular Weight |
318.32g/mol |
IUPAC Name |
N,N'-bis(4-fluorophenyl)pentanediamide |
InChI |
InChI=1S/C17H16F2N2O2/c18-12-4-8-14(9-5-12)20-16(22)2-1-3-17(23)21-15-10-6-13(19)7-11-15/h4-11H,1-3H2,(H,20,22)(H,21,23) |
InChI Key |
DFSPOKYYXAOOJE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)NC2=CC=C(C=C2)F)F |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)NC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Antimicrobial Activity
- N,N'-bis(4-cyanophenyl)pentanediamide: Demonstrates anti-trypanosomal activity, likely due to its ability to disrupt parasitic membrane integrity .
- N,N'-bis(4-chlorophenyl)pentanediamide : Shows moderate cytotoxicity against human cancer cell lines (e.g., MCF-7, K-562) with IC₅₀ values ranging from 10–50 µM .
Cytotoxicity Trends
- Electron-deficient substituents (e.g., -NO₂, -CF₃): Increase cytotoxicity by enhancing electrophilicity and interaction with cellular targets (e.g., DNA, enzymes) .
- Halogenated derivatives : Chloro and bromo analogs exhibit higher cytotoxicity compared to fluoro derivatives, possibly due to stronger hydrophobic interactions .
Physicochemical Properties
Spectral Data
- ¹H NMR : Fluorine atoms in N,N'-bis(4-fluorophenyl)pentanediamide induce deshielding in aromatic protons, producing distinct splitting patterns (e.g., doublets for para-F substituents) .
- IR Spectroscopy : Strong amide C=O stretches (~1650–1700 cm⁻¹) confirm diamide formation, while C-F vibrations appear near 1200 cm⁻¹ .
Solubility and Stability
- Fluorinated derivatives generally exhibit lower aqueous solubility but improved lipid membrane permeability compared to hydroxyl- or methyl-substituted analogs .
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